molecular formula C22H21N7S B12630338 N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B12630338
M. Wt: 415.5 g/mol
InChI Key: PZAMSJDWXZQJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a synthetically designed heterocyclic compound that has emerged as a molecule of significant interest in medicinal chemistry and kinase research. Its complex fused triazolo-thiadiazole core, functionalized with pyrazole and aniline groups, is characteristic of scaffolds known to interact with ATP-binding sites of various protein kinases. Research indicates this compound exhibits potent inhibitory activity against a spectrum of kinases, including the Fibroblast Growth Factor Receptor (FGFR) family, which are critical targets in oncology for their role in cell proliferation, differentiation, and survival [https://pubmed.ncbi.nlm.nih.gov/38404542/]. The primary research value of this molecule lies in its utility as a chemical probe to elucidate the complex signaling pathways driven by kinase activity, particularly in the context of cancer biology and inflammatory diseases. Its mechanism of action involves competitive binding at the ATP-binding pocket, thereby preventing phosphorylation of downstream substrates and interrupting pro-survival signal transduction cascades. Researchers employ this compound in in vitro enzymatic assays to quantify inhibition potency (IC50 values) and in cell-based studies to investigate its effects on cancer cell viability, apoptosis, and cell cycle progression. The structural motif serves as a valuable template for the design and synthesis of novel therapeutic agents, making it a crucial tool for structure-activity relationship (SAR) studies in drug discovery pipelines.

Properties

Molecular Formula

C22H21N7S

Molecular Weight

415.5 g/mol

IUPAC Name

N,N-diethyl-4-[3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C22H21N7S/c1-3-28(4-2)17-12-10-16(11-13-17)21-27-29-20(25-26-22(29)30-21)19-14-18(23-24-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,23,24)

InChI Key

PZAMSJDWXZQJIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 5-Phenyl-1H-pyrazole

The synthesis begins with the formation of 5-phenyl-1H-pyrazole from phenylhydrazine and an appropriate carbonyl compound (e.g., acetophenone) under acidic conditions.

Formation of Triazolo-Thiadiazole

The next step involves the cyclization of 4-amino-1,2,4-triazole with thioketones or thioacids to producetriazolo[3,4-b]thiadiazoles. This reaction typically requires heating and can be facilitated by a catalyst such as p-toluenesulfonic acid.

Coupling Reaction

The final step involves coupling the synthesized pyrazole with the triazolo-thiadiazole using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as DMF (Dimethylformamide). This step is crucial for achieving high yields of the target compound.

Yield and Characterization

The overall yield of N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)triazolo[3,4-b]thiadiazol-6-yl]aniline can vary depending on the specific conditions used in each step. Typical yields reported in literature range from 50% to 85%, depending on factors such as purity of starting materials and reaction conditions.

Comparative Analysis of Methods

Method Steps Involved Yield (%) Time Required
Multi-Step Synthesis Three distinct steps 50 - 70 Longer
One-Pot Synthesis Combined steps in one reaction 70 - 85 Shorter

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant anticancer properties. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. Research shows that modifications to the pyrazole moiety can enhance the compound's efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its derivatives have been assessed for their effectiveness against a range of bacterial and fungal pathogens. The structure–activity relationship indicates that the presence of the triazole and thiadiazole rings plays a crucial role in enhancing antimicrobial potency .

Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. Studies have reported that it can reduce inflammation markers in vitro and in vivo models, making it a candidate for further development in pain management therapies .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has led to investigations into its use as a pesticide. Preliminary studies suggest that it may be effective against certain pests while being less harmful to beneficial insects. This dual action could make it a valuable tool in integrated pest management strategies .

Materials Science

Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique interactions between the thiadiazole and triazole units contribute to improved material performance under stress .

Summary of Findings

The following table summarizes the key applications of this compound:

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAnticancer agentsSignificant inhibition of cancer cell growth
Antimicrobial agentsEffective against various pathogens
Anti-inflammatory drugsReduces inflammation markers
Agricultural SciencePesticidesEffective against pests with low toxicity
Materials SciencePolymer additivesEnhances thermal stability and mechanical strength

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Study : Research showed that modifications to the pyrazole ring significantly increased activity against Gram-positive bacteria compared to standard antibiotics .
  • Pesticidal Efficacy : Field trials indicated that formulations containing this compound reduced pest populations by 70% without adversely affecting non-target species .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The triazolo[3,4-b][1,3,4]thiadiazole scaffold is a common motif in medicinal chemistry. Key analogues include:

Compound Substituents Key Properties
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles R = methyl, ethyl, phenyl Antifungal activity via 14-α-demethylase inhibition (PDB: 3LD6); LogP ~2.1–3.0
3-(3-Pyridyl)-6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Substituents: carboxylic acid derivatives Vasodilation activity (EC₅₀: 10–50 μM)
3-Alkyl/Aryl-6-(α-naphthyl)triazolo[3,4-b][1,3,4]thiadiazoles Alkyl/aryl groups at position 3; α-naphthyl at position 6 Broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL)

Key Observations :

  • Bioactivity : Unlike pyridyl-substituted derivatives (vasodilation ), the phenylpyrazole and diethylaniline groups in the target compound suggest a stronger affinity for cytochrome P450 enzymes like 14-α-demethylase, aligning with antifungal mechanisms observed in methoxyphenyl analogues .

Biological Activity

N,N-Diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H23N7S\text{C}_{19}\text{H}_{23}\text{N}_7\text{S}

This structure consists of a diethyl aniline moiety linked to a pyrazole and a triazole-thiadiazole system, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the pyrazole ring.
  • Coupling with triazole and thiadiazole components.
  • Final modifications to achieve the desired aniline derivative.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase. This mechanism is crucial for its anticancer efficacy against various cancer cell lines such as HeLa and MCF7.
  • Case Study : A derivative showed an IC50 value in the low micromolar range (0.08–12.07 mM) against cancer cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Method : Antimicrobial activity was assessed using the agar dilution technique against several bacterial strains.
  • Results : Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of N,N-diethyl derivatives has been explored:

  • Inhibition Studies : Compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha in vitro .
  • Mechanism : The presence of heterocyclic rings enhances interaction with inflammatory pathways, suggesting a role in modulating immune responses.

Data Summary

Biological ActivityMechanism of ActionIC50/Effectiveness
AnticancerTubulin inhibition0.08–12.07 mM
AntimicrobialBacterial inhibitionVaries by strain
Anti-inflammatoryCytokine inhibitionEffective at low µM

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline?

Methodological Answer:

  • Stepwise Synthesis : Follow a modular approach: first synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with diketones, then construct the triazolothiadiazole ring via oxidative cyclization of thiosemicarbazides .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) to isolate intermediates and final products .
  • Reaction Monitoring : Employ TLC and HPLC to track progress, ensuring >95% purity for each intermediate .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the diethylaniline and pyrazole moieties. Compare chemical shifts with analogous triazolothiadiazole derivatives .
  • FT-IR : Identify key functional groups (e.g., C=N stretching at ~1600 cm1^{-1}, thiadiazole ring vibrations at ~690 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze using synchrotron radiation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., onset at ~250°C for similar triazolothiadiazoles) .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and UV-Vis spectroscopy .

Advanced Research Questions

Q. How do substituents on the pyrazole or triazolothiadiazole rings influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups. Compare IC50_{50} values in target assays (e.g., kinase inhibition) .
  • Computational Modeling : Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict binding affinities to biological targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) across labs to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Orthogonal Validation : Confirm activity via complementary assays (e.g., SPR for binding kinetics alongside cell-based assays) .

Q. How can in silico methods optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions. Prioritize derivatives with logP <5 and high GI absorption .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to refine binding poses and improve selectivity .

Q. What experimental designs are suitable for studying environmental fate or ecotoxicological impacts?

Methodological Answer:

  • Microcosm Studies : Expose soil/water systems to the compound at environmentally relevant concentrations. Monitor degradation products via LC-MS/MS .
  • Tiered Ecotoxicity Testing : Start with Daphnia magna acute toxicity assays (OECD 202), then progress to chronic studies (e.g., algal growth inhibition, OECD 201) .

Methodological Notes

  • Data Reproducibility : Always include positive/negative controls (e.g., known kinase inhibitors for bioactivity assays) and report solvent effects explicitly .
  • Structural Analogues : Cross-reference synthetic procedures and spectral data with closely related compounds (e.g., 6-(2,6-dichlorophenyl)-triazolothiadiazines) to validate novel findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.